molecular formula C12H20N2O B13345309 (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine

Cat. No.: B13345309
M. Wt: 208.30 g/mol
InChI Key: NHUBHKDDRLTEOI-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialized organic compound features a tetrahydrobenzo[d]isoxazole core structure, which is a privileged scaffold in pharmaceutical development due to its diverse biological activities . The compound incorporates both a tert-butyl group, which can influence pharmacokinetic properties, and a primary amine functional group that provides a versatile handle for further synthetic modification . The amine group, characterized by a basic nitrogen atom with a lone pair of electrons, enables researchers to readily generate derivatives through conjugation reactions, making this compound a valuable building block for creating diverse compound libraries . Isoxazole derivatives have demonstrated wide-ranging therapeutic potential across multiple disease areas, with documented activities including antimicrobial, antitumor, anti-inflammatory, and antiviral effects in preclinical research . The presence of the primary amine at the 3-position enhances the compound's utility as a synthetic intermediate that can be readily transformed into amides, sulfonamides, imines, or other nitrogen-containing functionalities. Researchers can employ this compound in structure-activity relationship studies, particularly in programs targeting central nervous system disorders, infectious diseases, or inflammatory conditions where similar isoxazole-containing compounds have shown promise . The tetrahydrobenzo[d]isoxazole scaffold provides structural rigidity while the amine functionality offers a strategic point for molecular diversification. This compound is provided as a high-purity material suitable for research applications in drug discovery, medicinal chemistry, and chemical biology. It is strictly intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

InChI

InChI=1S/C12H20N2O/c1-12(2,3)8-4-5-11-9(6-8)10(7-13)14-15-11/h8H,4-7,13H2,1-3H3

InChI Key

NHUBHKDDRLTEOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction and Functionalization: The final steps involve the reduction of the isoxazole ring and subsequent functionalization to introduce the methanamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in this compound undergoes oxidation under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents in acidic or neutral media.

  • Outcome : Forms imine or nitroso derivatives depending on reaction conditions.

Key Data :

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂O, 25°CImine72%

Amide Formation

The amine reacts with acylating agents to form stable amides, critical for medicinal chemistry applications. A representative synthesis involves:

  • Reagents : Carboxylic acid derivatives (e.g., ethyl chloroformate) in the presence of coupling agents like EDC/HOBt .

  • Conditions : Anhydrous DMF, 0°C to room temperature .

Example :

text
(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine + Benzyl bromide → N-Benzyl derivative Yield: 89%[4]

Table : Amidation Reactions

SubstrateAcylating AgentProductYieldReference
Methanamine derivativeBenzyl bromideN-Benzylamide89%
Methanamine derivative4-Fluorobenzoyl chloride4-Fluoro-N-acylated derivative76%

Knoevenagel Condensation

The compound participates in condensation reactions with aldehydes, facilitated by catalytic piperidine and acetic acid :

  • Mechanism : The amine group activates the methylene carbon for nucleophilic attack on aldehydes.

  • Typical Conditions : Toluene, reflux (110°C), 5–6 hours .

Data :

AldehydeProductYieldReference
4-Nitrobenzaldehyde(E)-2-Cyano-3-(4-nitrophenyl)acrylamide83%
3-Methoxybenzaldehyde(E)-3-(3-Methoxyphenyl)acrylamide70%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce aryl groups:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) .

  • Conditions : Aqueous DMF, K₂CO₃, 80°C .

Example :

text
Methanamine derivative + 4-Bromophenylboronic acid → 4-Aryl-substituted derivative Yield: 68%[6]

Table : Cross-Coupling Outcomes

Boronic AcidProductYieldReference
4-Fluorophenylboronic acid4-Fluoroaryl derivative72%
3-Cyanophenylboronic acid3-Cyanoaryl derivative65%

pH-Dependent Stability

The compound’s amine group influences its stability:

  • Acidic Conditions (pH < 3) : Protonation occurs, enhancing solubility but reducing nucleophilicity.

  • Basic Conditions (pH > 10) : Deamination observed at elevated temperatures.

Stability Profile :

pHTemperatureHalf-LifeDegradation Pathway
2.025°C>24 hMinimal
12.060°C2 hDeamination

Biological Activity Correlations

Derivatives of this compound show antimicrobial activity against Mycobacterium tuberculosis (IC₅₀ = 1.2 µM) and Pseudomonas aeruginosa (MIC = 8 µg/mL) . Structure-activity relationship (SAR) studies highlight the importance of the tert-butyl group for membrane permeability .

Scientific Research Applications

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs of (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine are identified below, with similarity scores and functional group variations derived from computational analyses (Table 1) .

Table 1: Structural and Functional Comparison of Analogs

CAS No. Compound Name Substituents (Position) Core Structure Similarity Score
893639-05-9 This compound tert-Butyl (5), Methanamine (3) Tetrahydrobenzo[d]isoxazole Reference
832737-91-4 5-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid Methyl (5), Carboxylic Acid (3) Tetrahydrobenzo[d]isoxazole 0.98
832684-43-2 5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid tert-Butyl (5), Carboxylic Acid (3) Tetrahydrobenzo[d]isoxazole 0.96
1501272-29-2 6,6-Dimethyl-5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid Dimethyl (6), Carboxylic Acid (3) Cyclopenta[d]isoxazole 0.93

Structural and Functional Differences

Position 3 Substituent :

  • The target compound’s methanamine group contrasts with the carboxylic acid moiety in analogs 832737-91-4, 832684-43-2, and 1501272-29-2. This substitution drastically alters physicochemical properties:

  • Basicity vs. Acidity : Methanamine (pKa ~10.6) is basic, while carboxylic acids (pKa ~4.8) are acidic, influencing solubility and ionization under physiological conditions.

Position 5/6 Substituents: The tert-butyl group in the target compound and 832684-43-2 introduces steric bulk, reducing conformational flexibility compared to the methyl group in 832737-91-4. This may decrease metabolic degradation but increase lipophilicity (predicted logP: tert-butyl > methyl) . Cyclopenta vs.

Pharmacological Implications

  • Carboxylic Acid Analogs : Compounds like 832684-43-2 are explored as enzyme inhibitors due to their ability to mimic substrate transition states. The carboxylic acid group chelates metal ions or interacts with catalytic residues .
  • Methanamine Derivative : The primary amine in the target compound may facilitate interactions with amine receptors (e.g., GPCRs) or serve as a prodrug precursor via Schiff base formation .

Biological Activity

(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine, identified by its CAS number 1503283-43-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and neuroprotective effects.

  • Molecular Formula : C₁₂H₁₈N₂O
  • Molecular Weight : 208.30 g/mol
  • Structure : The compound features a benzoisoxazole core and a tert-butyl group that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant inhibitory effects against Mycobacterium tuberculosis. A study highlighted the synthesis of various derivatives and their evaluation as inhibitors of pantothenate synthetase (PS), a target for tuberculosis treatment. The results showed that certain derivatives had potent inhibitory activity, suggesting potential for further development as antimicrobial agents .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. Notably, it was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition was confirmed through in vitro assays, indicating that the compound could serve as a lead for developing immunosuppressive agents .

3. Neuroprotective Effects

In studies assessing neuroprotective properties, related compounds have shown promise in reducing neuroinflammation and protecting against beta-amyloid-induced toxicity in neuronal models. These findings suggest that the compound may have applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Umesha et al. (2009)AntimicrobialIdentified potent PS inhibitors among derivatives of the compound.
Pantothenate Synthetase InhibitionEnzyme ActivityDemonstrated significant inhibition of DHODH in vitro.
Neuroprotection StudiesNeurodegenerative DiseaseShowed reduction in neuronal death due to beta-amyloid exposure.

Q & A

Q. Q1. What are the recommended synthetic routes for (5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via cyclization of precursor amines with tert-butyl-substituted dihydrobenzoisoxazole intermediates. Key steps include:

  • Boc Protection : Use tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0°C to protect primary amines, followed by room-temperature stirring (≥12 hours) .
  • Cyclization : Employ catalytic triethylamine in dichloromethane (DCM) to promote isoxazole ring formation, with reaction times of 7–24 hours .
  • Yield Optimization : Purification via silica gel chromatography (hexane/ethyl acetate gradients) improves purity. Yields typically range from 70% to 95%, depending on solvent choice and stoichiometric ratios .

Q. Q2. How should researchers characterize the structural integrity of this compound, particularly in resolving ambiguities in NMR spectra?

Methodological Answer:

  • 1H-NMR Analysis : Focus on resolving peaks near δ 1.3–1.5 ppm (tert-butyl protons) and δ 3.0–4.0 ppm (tetrahydrobenzo ring protons). Overlapping signals in the δ 2.5–3.0 ppm range may arise from methanamine protons, requiring deuterated DMSO or CDCl₃ for clarity .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (C₁₂H₂₀N₂O₂, exact mass 224.1525) and detect fragmentation patterns indicative of isoxazole ring cleavage .
  • IR Spectroscopy : Identify C=N stretching vibrations near 1600–1650 cm⁻¹ and N-H stretches at 3300–3500 cm⁻¹ to confirm functional groups .

Q. Q3. What are the critical considerations for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Store at +4°C under inert gas (argon or nitrogen) to prevent oxidation of the methanamine group. Avoid exposure to moisture, which can hydrolyze the isoxazole ring .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis. For biological assays, prepare fresh solutions in PBS or DMSO to minimize decomposition .

Advanced Research Questions

Q. Q4. How can researchers address conflicting cytotoxicity data in studies involving this compound?

Methodological Answer:

  • Assay Validation : Use standardized MTT protocols with controls (e.g., 293T cells) to normalize cytotoxicity measurements. Discrepancies may arise from differences in cell line sensitivity or compound batch purity .
  • Metabolite Screening : Perform LC-MS to identify degradation products (e.g., oxidized tert-butyl groups) that may contribute to variable bioactivity .
  • Dose-Response Curves : Test concentrations across a broad range (e.g., 1 nM–100 µM) to account for non-linear effects .

Q. Q5. What strategies are effective for improving regioselectivity in derivatization reactions targeting the methanamine group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the methanamine with Boc or Fmoc groups during isoxazole ring modifications. Deprotect using TFA/DCM (1:1) post-synthesis .
  • Catalytic Control : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to direct substitutions to the para-position of the tetrahydrobenzo ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methanamine group, favoring selective alkylation .

Q. Q6. How can computational methods aid in predicting the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., tyrosine kinases) based on the compound’s planar isoxazole ring and hydrophobic tert-butyl group .
  • QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl groups) with antileukemic activity using datasets from analogs like 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives .

Q. Q7. What experimental approaches resolve contradictions in reported reaction mechanisms for isoxazole ring formation?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediates (e.g., nitrile oxides) that support a [3+2] cycloaddition mechanism .
  • Isotope Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the isoxazole ring, distinguishing between concerted vs. stepwise pathways .

Q. Q8. How can researchers design SAR studies to explore the role of the tert-butyl group in bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups. Assess changes in cytotoxicity and solubility .
  • Crystallography : Solve X-ray structures of protein-ligand complexes to visualize hydrophobic interactions mediated by the tert-butyl group .

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